Kinase Selectivity vs. Piperazine Sulfonamide Analogs
In an active site-dependent competitive binding assay, structurally related piperazine sulfonamide derivatives demonstrated >50% inhibition of a subset of kinases including CSNK1E, CSNK1A1L, CSNK1D, MERTK, SLK, and IRAK1, indicating a distinct selectivity profile compared to broader kinase inhibitors [1]. While direct data for 1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine is not specified, its structural features align with the class's observed selectivity, suggesting it may exhibit a similar, targeted kinase inhibition pattern that contrasts with pan-kinase inhibitors.
| Evidence Dimension | Kinase Binding (Inhibition > 50%) |
|---|---|
| Target Compound Data | Not directly quantified; inferred from class behavior. |
| Comparator Or Baseline | Broad-spectrum kinase inhibitors (e.g., staurosporine) or other piperazine sulfonamides with different substitution patterns. |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | Active site-dependent competitive binding assay (in vitro) |
Why This Matters
The inferred narrow kinase selectivity profile suggests that this compound may serve as a more specific tool for probing discrete signaling pathways, reducing off-target effects common with broader inhibitors.
- [1] Dart NeuroScience LLC. (2011). JP2011519973A - Information about compound-related applications to improve learning and memory. Japan Patent Office. (Lines 300-310). View Source
